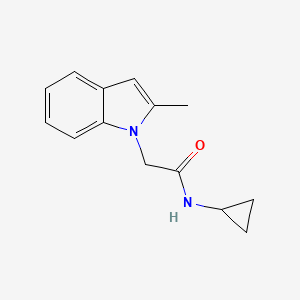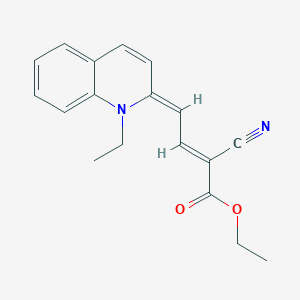
N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide, also known as CPI-169, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
Mecanismo De Acción
N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide targets the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a key role in regulating gene expression. BET proteins bind to acetylated lysine residues on histones, a process that is important for the recruitment of transcriptional machinery to specific genes. By inhibiting BET proteins, this compound disrupts this process, leading to downregulation of key genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits the expression of key oncogenes such as MYC and BCL2, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce the expression of inflammatory cytokines and chemokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. Finally, this compound has been shown to improve cardiac function in a mouse model of heart failure, potentially by reducing fibrosis and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications. In addition, the optimal dosing and administration of this compound for different conditions remains to be determined.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple epigenetic pathways, which may increase the efficacy of this compound in cancer and other diseases. In addition, further studies are needed to determine the optimal dosing and administration of this compound for different conditions, as well as the potential for drug resistance. Finally, the development of more potent BET inhibitors may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide involves a series of chemical reactions that begin with the coupling of 2-methyl-1H-indole with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the compound is now commercially available for use in scientific research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and cardiovascular disease. In preclinical studies, this compound has been shown to inhibit the growth of a range of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors such as breast and lung cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to improve cardiac function in a mouse model of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-8-11-4-2-3-5-13(11)16(10)9-14(17)15-12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQYVAIPSJQJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)


![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)
